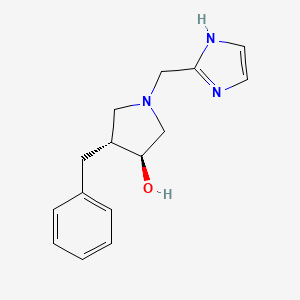
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol, also known as BIMU8, is a compound that has been widely studied in scientific research. This compound belongs to the class of imidazoline receptor ligands and has been found to have potential therapeutic applications in various diseases.
作用機序
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol acts by binding to imidazoline receptors and modulating their activity. It has been found to have a high affinity for I1 and I2 imidazoline receptors. The activation of imidazoline receptors leads to the modulation of various physiological processes, including blood pressure regulation, insulin secretion, and pain modulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to lower blood pressure by modulating the activity of imidazoline receptors. It has also been found to increase insulin secretion, which makes it a potential therapeutic agent for diabetes. This compound has also been found to have analgesic effects, making it a potential therapeutic agent for pain management.
実験室実験の利点と制限
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying imidazoline receptors and their role in various physiological processes. However, one limitation is that it is a synthetic compound and may not accurately reflect the activity of endogenous ligands.
将来の方向性
There are several future directions for the study of (3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol. One direction is to further explore its potential therapeutic applications in diseases such as hypertension, diabetes, and pain management. Another direction is to study its effects on other physiological processes, such as cognition and memory. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
合成法
The synthesis of (3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol involves a series of chemical reactions. The starting material for the synthesis is 2-amino-1-methyl-1H-imidazole, which is reacted with 4-benzyl-3-pyrrolidinol in the presence of a catalyst to form the intermediate compound. The intermediate is then further reacted with other reagents to form the final product, this compound.
科学的研究の応用
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have a high affinity for imidazoline receptors and can modulate their activity. Imidazoline receptors are involved in various physiological processes, including blood pressure regulation, insulin secretion, and pain modulation. This compound has been found to have potential therapeutic applications in diseases such as hypertension, diabetes, and pain management.
特性
IUPAC Name |
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-14-10-18(11-15-16-6-7-17-15)9-13(14)8-12-4-2-1-3-5-12/h1-7,13-14,19H,8-11H2,(H,16,17)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWITTXXVMDPFAY-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=NC=CN2)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=NC=CN2)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-[(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]propanoyl]-6-amino-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7346975.png)
![(3aS,6aS)-5-[(3-methyl-1,2-oxazol-4-yl)methyl]-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7346979.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B7346984.png)
![(3aR,6aR)-5-[(2-phenylpyrimidin-5-yl)methyl]-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7346988.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7346989.png)
![(3aR,6aR)-5-[(4-pyrazol-1-ylphenyl)methyl]-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7346994.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-benzyl-N-cyclopropylacetamide](/img/structure/B7346998.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B7347025.png)
![(3aS,6aS)-5-[(5-chlorothiadiazol-4-yl)methyl]-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7347034.png)
![(3S,4R)-4-benzyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B7347042.png)
![1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(6-phenoxypyridin-2-yl)urea](/img/structure/B7347055.png)
![6-[[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7347066.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7347070.png)
![4-[2-[(6S)-2,8,11-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]acetyl]piperazin-2-one](/img/structure/B7347084.png)